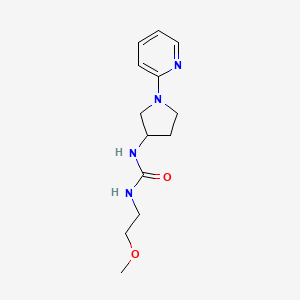
1-(2-Methoxyethyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea derivatives are widely studied for their diverse chemical properties and applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The compound falls within this category, implying its relevance in similar domains.
Synthesis Analysis
Synthesis of urea derivatives often involves carbonylation reactions with isocyanates or direct functionalization of amines. For example, a method for synthesizing a related urea compound involved a one-step synthesis through carbonylation reaction with triphosgene, followed by the addition of an amine (Sarantou & Varvounis, 2022). This approach could potentially be adapted for the synthesis of "1-(2-Methoxyethyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea".
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized using spectroscopic techniques such as FTIR, NMR, and mass spectrometry. The structural confirmation provides insights into the molecular interactions and stability of these compounds.
Chemical Reactions and Properties
Urea derivatives participate in various chemical reactions, including substitutions and modifications of the urea moiety to enhance or alter their chemical properties. For instance, the replacement of an acetamide group with an alkylurea moiety in a similar compound demonstrated significant effects on its biological activity and toxicity (Wang et al., 2015).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the behavior of urea derivatives in various environments. These properties are typically determined through thermal analysis and solubility studies.
Chemical Properties Analysis
The chemical properties of urea derivatives, including reactivity, stability, and interactions with other molecules, are key to their applications. Studies on substituent effects have shown how different groups attached to the urea moiety can influence its hydrogen bonding capabilities and overall chemical behavior (Chien et al., 2004).
科学的研究の応用
Molecular Sensing and Supramolecular Chemistry
The study of ureido-pyrimidine derivatives, including those similar to 1-(2-Methoxyethyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, reveals their potential in supramolecular chemistry. These compounds can form triple hydrogen bonds with specific partners, leading to conformational and tautomeric shifts. Such behavior is crucial for developing molecular sensors that rely on reversible and selective binding mechanisms. For instance, the conformational equilibrium in the urea moiety and tautomerism in the pyrimidine part of similar compounds have been explored using techniques like NMR and DFT calculations. This research opens new avenues in molecular sensing, where the selective response to stimuli can lead to significant changes in the compound's properties, useful for detecting specific molecules or ions (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).
Fluorescent Sensing and Analyte Detection
Pyridyl ureas, closely related to the compound , have been synthesized and evaluated for their fluorescence properties. These compounds exhibit solvatochromic behavior, where their fluorescent emission shifts based on the solvent environment. Such characteristics make them potential candidates for fluorescent sensors, capable of detecting changes in their immediate environment or binding to specific analytes. The introduction of functional groups, such as 2-methoxyethyl, can further tune these properties, enhancing their sensitivity and selectivity toward target molecules, including carboxylic acids and alcohols. This application is particularly relevant in the development of new diagnostic tools and analytical techniques in chemistry and biochemistry (Jordan, Boyle, Sargent, & Allen, 2010).
Anticancer Research
Compounds featuring the pyridyl and urea functionalities have been explored for their antiproliferative activity against various cancer cell lines. By designing and synthesizing derivatives like 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea, researchers have discovered potent anticancer agents. These compounds demonstrate significant inhibitory effects on cancer cell growth, with some showing comparable potency to known cancer treatments like sorafenib. This research underscores the potential of such compounds in medicinal chemistry, particularly in the design of new therapies for cancer treatment (Feng et al., 2020).
特性
IUPAC Name |
1-(2-methoxyethyl)-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-19-9-7-15-13(18)16-11-5-8-17(10-11)12-4-2-3-6-14-12/h2-4,6,11H,5,7-10H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGGAZGVEHNZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1CCN(C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

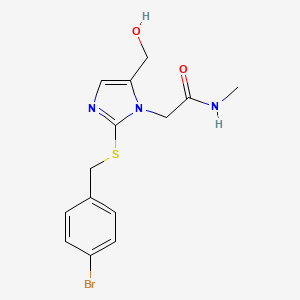
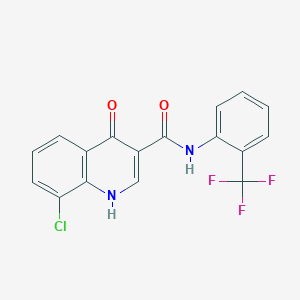
![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2487806.png)

![4-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2487811.png)

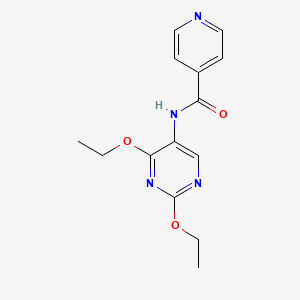

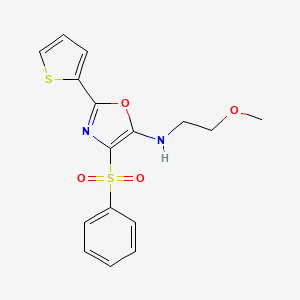
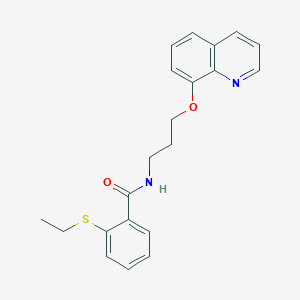
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487820.png)
![6-((2-oxo-2-phenylethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2487823.png)
![Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2487825.png)
